3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine
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Overview
Description
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine is an organic compound characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and a prop-2-en-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine typically involves the reaction of 2-methylcyclopropyl derivatives with furan-2-yl compounds under specific conditions. One common method includes the use of 2-acetylfuran reacting with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . Another approach involves the catalytic conversion of N-acetylglucosamine to hydroxymethylfurfural (HMF), followed by further reactions to introduce the 2-methylcyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-quality reference standards for accurate results. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The furan ring and the prop-2-en-1-amine chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and cyclopropyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown dose-dependent inhibition of monophenolase and other enzyme activities .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(2-Methylcyclopropyl)furan-2-yl]prop-2-enoic acid: A similar compound with a carboxylic acid group instead of an amine group.
(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: A compound with a similar furan ring structure but different substituents.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Another furan derivative with different functional groups.
Uniqueness
3-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-amine is unique due to its specific combination of a furan ring, a 2-methylcyclopropyl group, and a prop-2-en-1-amine chain
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-7-10(8)11-5-4-9(13-11)3-2-6-12/h2-5,8,10H,6-7,12H2,1H3/b3-2+ |
InChI Key |
PBPJQEIQLNPCFU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C/CN |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=CCN |
Origin of Product |
United States |
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